molecular formula C19H15N3O4S2 B2886668 (Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865200-18-6

(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2886668
CAS RN: 865200-18-6
M. Wt: 413.47
InChI Key: ACRLOUNYZCCZSL-VZCXRCSSSA-N
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Description

Benzo[d]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives are important in the search for new anti-mycobacterial agents . They have been designed, synthesized, and evaluated for in vitro antitubercular activity .


Synthesis Analysis

The synthesis of these derivatives involves combination with piperazine and various 1,2,3 triazoles . All the synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzo[d]thiazole or benzo[d]imidazo[2,1-b]thiazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds possibly occur through a sequential aza-Henry reaction and subsequent intramolecular cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure and the substituents on the thiazole ring .

Scientific Research Applications

Organic Electronics

The thiazolo[5,4-d]thiazole moiety, which is a core part of this compound, is known for its electron-deficient nature , high oxidative stability, and a rigid planar structure. These features enable efficient intermolecular π–π overlap, making it a promising building block in the synthesis of semiconductors for plastic electronics . This application is particularly relevant in the development of organic photovoltaics .

Synthetic Methodologies

This compound can be utilized in temperature-controlled intermolecular [3 + 2] annulation processes. Such reactions are crucial for accessing benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones, which are valuable in various synthetic pathways . This method highlights the compound’s role in facilitating direct C–S/C–N bond formation without the need for prefunctionalization.

Antimycobacterial Agents

Derivatives of this compound have been explored for their potential as antimycobacterial agents . Research indicates that certain benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives exhibit significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . This application is critical in the search for new treatments for this infectious disease.

Green Chemistry

The compound’s derivatives are used in developing green synthetic methodologies. These methods are based on substituted hydrazines and aim to synthesize pyrazoles and other N-containing organic compounds . The focus here is on reactions that avoid the use of external catalysts, metals, and oxidants, promoting sustainable chemistry practices .

Molecular Docking Studies

In the quest for new pharmaceuticals, molecular docking and dynamics studies are essential. The compound’s derivatives have been used in in silico studies to understand the binding patterns and stability of protein-ligand complexes against targets like Pantothenate synthetase of Mtb . This application is vital for drug design and discovery.

Material Science

Lastly, the compound finds its use in material science, particularly in the synthesis of materials with specific electronic properties. The thiazolo[5,4-d]thiazole-based materials are being studied for their basic material properties and applications in fields like organic light-emitting diodes (OLEDs) and other electronic devices .

Mechanism of Action

The mechanism of action of these compounds involves inhibition of Mycobacterium tuberculosis (Mtb). The most active benzo[d]imidazo[2,1-b]thiazole derivative displayed significant activity against Mtb .

Future Directions

The future directions in this field involve the design and synthesis of novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues, with the aim of finding new anti-mycobacterial agents .

properties

IUPAC Name

methyl 2-[2-(1,3-benzothiazole-6-carbonylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S2/c1-25-12-4-6-14-16(8-12)28-19(22(14)9-17(23)26-2)21-18(24)11-3-5-13-15(7-11)27-10-20-13/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRLOUNYZCCZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)N=CS4)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

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